While the synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is not explicitly described in the provided papers, a general synthetic strategy for 1-benzyl-1H-pyrazole derivatives is outlined in []. The method involves a structure-activity relationship (SAR) analysis starting from a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole. This suggests that a similar approach could potentially be employed for synthesizing 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole, starting with an appropriate precursor and utilizing established synthetic techniques.
Although the specific molecular structure analysis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is not available within the provided papers, insights can be drawn from the analysis of related compounds. For instance, the crystal structure of 3-(2,2-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole reveals a polar morphology due to anisotropic solvent adsorption. [] This highlights the potential for intermolecular interactions and their influence on the structural features of pyrazole derivatives. Similarly, the analysis of various substituted 1H-pyrazole compounds showcases the impact of different substituents on molecular geometry and crystal packing. [, , , ] Understanding these structural aspects is crucial for comprehending the properties and potential applications of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole.
While specific applications of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole are not mentioned, its potential as a RIP1 kinase inhibitor, similar to its structural analog, hints at possible applications in the biomedical field. [] RIP1 kinase inhibitors have emerged as potential therapeutic targets for treating diseases related to necrosis, including inflammatory disorders and neurodegenerative diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2